molecular formula C10H7ClN2O B3345329 1-(4-chloro-benzoyl)-1H-imidazole CAS No. 10364-95-1

1-(4-chloro-benzoyl)-1H-imidazole

Cat. No.: B3345329
CAS No.: 10364-95-1
M. Wt: 206.63 g/mol
InChI Key: BIXVWOXDISCYRE-UHFFFAOYSA-N
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Description

1-(4-Chloro-benzoyl)-1H-imidazole is a chemical compound of significant interest in medicinal and organic chemistry research. This aromatic heterocycle serves as a versatile precursor and key structural motif in the development of novel bioactive molecules. Its core structure is integral to studies exploring potent inhibitors of cytochrome P450 enzymes, such as aldosterone synthase (CYP11B2) and 17α-hydroxylase/17,20-lyase (P45017α), which are critical targets in the treatment of hormone-dependent diseases and conditions like heart failure . Furthermore, imidazole derivatives are extensively investigated for their broad-spectrum antimicrobial properties. Research indicates that similar N-substituted imidazole compounds demonstrate potent in vitro activity against a panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains and those producing extended-spectrum β-lactamases (ESBLs) . The imidazole ring itself is a privileged scaffold in drug discovery, known for its ability to participate in hydrogen bonding and its presence in natural histidine residues, contributing to its diverse biological interactions . As a building block, this compound enables synthetic pathways toward more complex molecules for use in biochemical assays and as potential therapeutic agents. This product is intended for research applications only in laboratory settings.

Properties

IUPAC Name

(4-chlorophenyl)-imidazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-3-1-8(2-4-9)10(14)13-6-5-12-7-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXVWOXDISCYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405228
Record name 1H-Imidazole, 1-(4-chlorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10364-95-1
Record name (4-Chlorophenyl)-1H-imidazol-1-ylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10364-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 1-(4-chlorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-chloro-benzoyl)-1H-imidazole can be synthesized through several methods. One common approach involves the acylation of imidazole with 4-chlorobenzoyl chloride. The reaction typically takes place in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-benzoyl)-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the cleavage of the benzoyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

    Hydrolysis: Acidic or basic aqueous solutions are employed, with the reaction conditions varying depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, oxidized or reduced forms of the compound, and hydrolysis products such as 4-chlorobenzoic acid and imidazole.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antifungal Activity

Research has demonstrated that derivatives of imidazole compounds, including 1-(4-chloro-benzoyl)-1H-imidazole, exhibit significant antifungal properties. A study highlighted the efficacy of certain imidazole-derived compounds against various fungal strains, showing that modifications to the imidazole structure can enhance antifungal activity. For instance, compounds derived from this compound were evaluated for their minimum inhibitory concentration (MIC) against Candida glabrata and C. cladosporioides, with some showing superior activity compared to established antifungal agents like nystatin .

2. Anticancer Properties

The compound has also been explored for its potential anticancer effects. A series of studies on related imidazole derivatives indicated that they could inhibit tubulin polymerization, thereby disrupting cancer cell mitosis. This mechanism is crucial in developing new chemotherapeutic agents targeting cancer cells. Specifically, the antiproliferative activity of this compound analogs was assessed against multiple cancer cell lines, yielding promising results with low nanomolar IC50 values .

Structure-Activity Relationship (SAR) Studies

The effectiveness of this compound in various biological contexts can be attributed to its structural characteristics. SAR studies have elucidated how modifications to the imidazole ring and substitution patterns influence biological activity. For example, the introduction of halogen substituents has been shown to enhance metabolic stability and improve antagonistic activity towards specific receptors involved in pain modulation .

Case Study 1: Antifungal Efficacy

In a comparative study, several imidazole derivatives were synthesized and tested for their antifungal properties against C. glabrata. The results indicated that compounds with a 4-chlorobenzoyl moiety exhibited lower MIC values than traditional antifungals, suggesting a potential for developing new treatments for fungal infections resistant to current therapies .

Compound NameMIC (µM)Comparison with Nystatin
This compound< 5Superior
Nystatin269Reference

Case Study 2: Anticancer Activity

A series of analogs based on this compound were tested against prostate cancer cell lines. The most potent compound demonstrated an IC50 value of 14 nM, indicating strong antiproliferative effects. Mechanistic studies revealed that these compounds disrupt microtubule formation, leading to cell cycle arrest .

Compound NameIC50 (nM)Cancer Cell Line Tested
RABI Analog14Prostate Cancer
Vinblastine10Positive Control

Mechanism of Action

The mechanism of action of 1-(4-chloro-benzoyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and the imidazole ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their functions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chlorophenyl-Substituted Imidazoles

  • 1-(3-Chloro-4-fluorobenzyl)-1H-imidazole (CAS 1379355-71-1): This compound replaces the benzoyl group with a 3-chloro-4-fluorobenzyl moiety.
  • 1-[2-(4-Chlorophenoxy)ethyl]-1H-benzimidazole: Substitution with a phenoxyethyl chain increases flexibility and may reduce steric hindrance, affecting receptor binding kinetics .
  • Para-Clotrimazole Isomer (1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole): The bulky diphenylmethyl group improves antifungal activity by increasing membrane interaction, a property less pronounced in the benzoyl-substituted analogue .

Benzimidazole Derivatives

  • (E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-(4-chlorobenzylidene)benzohydrazide (6g): This benzimidazole derivative exhibits a melting point of 290°C, significantly higher than typical imidazoles, due to extended π-π stacking and hydrogen bonding from the benzohydrazide group .

Physicochemical Properties

Compound Name Substituent Molecular Weight log P Melting Point (°C)
1-(4-Chloro-benzoyl)-1H-imidazole 4-Chlorobenzoyl 220.65* ~3.5† Not reported
TIO (Chitosan derivative) Thienyl, dichlorophenyl 378.72‡ 4.4 N/A
1-(3-Chloro-4-fluorobenzyl)-1H-imidazole 3-Chloro-4-fluorobenzyl 210.64 ~2.8 Not reported
6g (Benzohydrazide derivative) 4-Chlorobenzylidene 404.86 N/A 290

*Calculated based on molecular formula C₁₀H₇ClN₂O.
†Estimated via analogy to ECO (log P = 5.61) .
‡Derived from .

The 4-chloro-benzoyl group in the target compound likely enhances lipophilicity (log P ~3.5) compared to less hydrophobic substituents (e.g., phenoxyethyl in ). However, it remains less lipophilic than ECO (log P = 5.61), a chitosan nanocapsule component optimized for antifungal drug delivery .

Biological Activity

1-(4-Chloro-benzoyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and findings from relevant studies.

Chemical Structure and Properties

This compound, with the molecular formula C10H7ClN2O, features a benzoyl group attached to an imidazole ring. The presence of the chloro substituent on the benzoyl moiety enhances its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, demonstrating potential antifungal, antibacterial, and anticancer properties. Below are summarized findings from key research studies:

Antifungal Activity

In a study assessing the antifungal properties of imidazole derivatives, this compound exhibited selective activity against certain fungal strains. The minimum inhibitory concentration (MIC) values were determined in comparison to established antifungals like nystatin.

CompoundFungal StrainMIC (µM)
This compoundCandida glabrata< 5.79
NystatinCandida glabrata269

The results indicated that the compound was significantly more effective than nystatin against Candida glabrata, suggesting its potential as a therapeutic agent in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A study reported its effectiveness against melanoma and prostate cancer cell lines, with IC50 values indicating potent antiproliferative effects.

Cell LineIC50 (µM)
A375 (Melanoma)14
LNCaP (Prostate)<10

These findings suggest that the compound may disrupt cellular processes critical for cancer cell survival and proliferation .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in fungal cell wall synthesis or cancer cell metabolism.
  • Tubulin Polymerization Disruption : Similar to other imidazole derivatives, it may interfere with tubulin polymerization, leading to mitotic arrest in cancer cells .
  • Selective Targeting : Its structural features allow for selective interaction with certain receptors or enzymes, enhancing its efficacy against targeted pathogens or tumor cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

  • Study on Antifungal Activity : Research indicated that derivatives of this compound showed varying degrees of activity against different fungal strains, with some exhibiting superior efficacy compared to traditional antifungals .
  • Anticancer Screening : In vitro assays demonstrated that modifications to the imidazole structure could significantly alter the antiproliferative activity against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-chloro-benzoyl)-1H-imidazole, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves coupling reactions using Pd or Cu catalysts. For example, Pd-catalyzed cross-coupling of halogenated nitrobenzene derivatives with substituted imidazoles in DMF at 120°C under argon, followed by purification via column chromatography . Key parameters include stoichiometric ratios (e.g., 1.2 eq. imidazole to halo-nitrobenzene), base selection (K₂CO₃), and catalyst loading (0.1 eq. CuI). Yields can be enhanced by optimizing solvent polarity and reaction time .

Q. Which purification techniques are most effective for isolating this compound derivatives?

  • Methodological Answer : Silica gel chromatography (TLC or flash) is standard for separating imidazole derivatives. For example, compounds with trifluoromethyl or tert-butyl substituents require gradient elution (hexane/ethyl acetate) to resolve polar impurities . Melting point analysis and NMR (δ values for imidazole protons: ~7.1–8.3 ppm) confirm purity .

Q. How can spectroscopic techniques validate the structural integrity of this compound analogs?

  • Methodological Answer : ¹H NMR identifies substituent positions (e.g., aromatic protons at 7.2–8.0 ppm, imidazole protons as singlets/doublets). ¹³C NMR confirms carbonyl (C=O at ~165 ppm) and chlorobenzoyl groups. Elemental analysis (C, H, N) should match theoretical values within ±0.3% . Discrepancies may indicate incomplete purification or side reactions .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in Pd-catalyzed C–H functionalization of this compound?

  • Methodological Answer : Regioselective C–H activation is influenced by directing groups and steric effects. For example, Pd(OAc)₂ with ligands (e.g., 2-pyridonate) promotes homocoupling at the C2 position of imidazole. Solvent choice (DMF vs. toluene) and temperature (80–120°C) further modulate selectivity . Computational studies (DFT) predict electron-deficient sites for targeted functionalization .

Q. How can QSAR models like CoMSIA guide the design of this compound analogs with enhanced bioactivity?

  • Methodological Answer : CoMSIA models analyze steric, electrostatic, and hydrophobic fields using training sets (e.g., 34 compounds) to correlate structure with activity (e.g., ED₅₀ in MES tests). Key descriptors include ClogP (lipophilicity) and Hammett constants (electron-withdrawing effects). Validation via test sets (10 compounds) ensures predictive power . Substituents at the 4-chloro position improve antifungal activity by enhancing membrane permeability .

Q. What in vivo models are suitable for evaluating the antifungal efficacy of this compound derivatives?

  • Methodological Answer : Murine models of Candida albicans infection are standard. Compounds are administered topically (0.25–1% formulations) for 7–14 days. Efficacy metrics include colony-forming unit (CFU) reduction and histopathology. Low reinfection rates post-treatment indicate prolonged activity . Pharmacokinetic studies (plasma half-life, tissue distribution) should use HPLC-MS for quantification .

Q. How should researchers resolve contradictions in elemental analysis data for imidazole derivatives?

  • Methodological Answer : Discrepancies (e.g., C% 76.64 vs. 76.89) may arise from hygroscopic intermediates or incomplete combustion. Re-purification via recrystallization (ethanol/water) and repeat analysis under controlled humidity are recommended . Cross-validate with high-resolution mass spectrometry (HRMS) for accurate molecular weight confirmation .

Q. What computational tools predict interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding to targets like fungal CYP51. Key interactions include H-bonding with imidazole nitrogen and hydrophobic contacts with chlorobenzoyl groups. CoMFA maps guide modifications to reduce off-target effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chloro-benzoyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-(4-chloro-benzoyl)-1H-imidazole

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